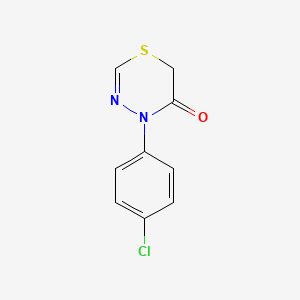![molecular formula C11H17NO3S B14355366 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid CAS No. 91756-96-6](/img/structure/B14355366.png)
3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid is a complex organic compound with a unique structure that includes a furan ring, a dimethylamino group, and a sulfanylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 5-(dimethylamino)methylfuran with a suitable thiol compound under controlled conditions to introduce the sulfanyl group. The final step involves the addition of a propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.
Applications De Recherche Scientifique
3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2- { { {5- [ (Dimethylamino)methyl]furan-2-yl}methyl}sulfanyl}ethanamine hemifumarate salt
- N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N’-methyl-2-nitroethene-1,1-diamine hydrochloride
Uniqueness
3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
91756-96-6 |
|---|---|
Formule moléculaire |
C11H17NO3S |
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
3-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H17NO3S/c1-12(2)7-9-3-4-10(15-9)8-16-6-5-11(13)14/h3-4H,5-8H2,1-2H3,(H,13,14) |
Clé InChI |
SYHUDBKTNUNUNO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


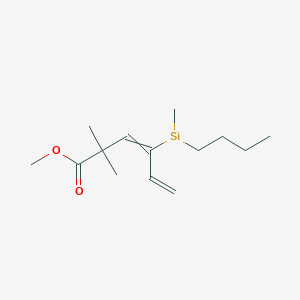
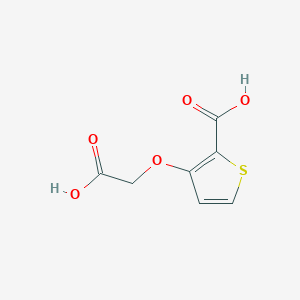
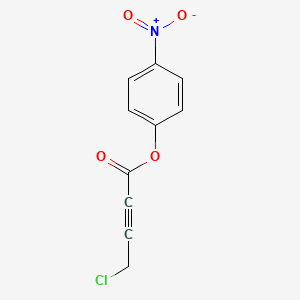
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
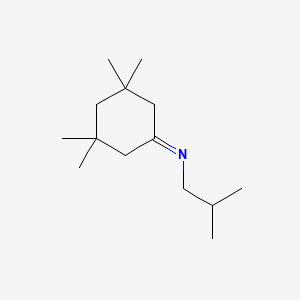
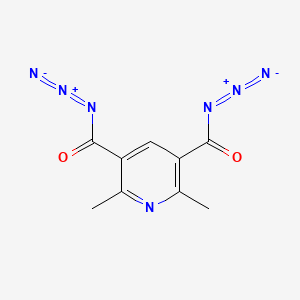
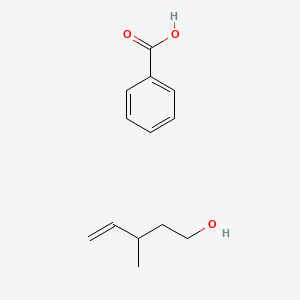
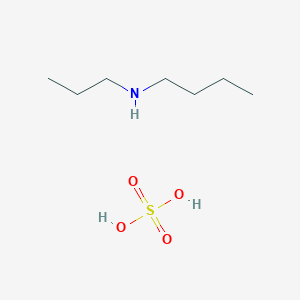
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
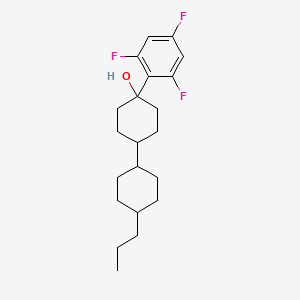
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

